molecular formula C5H4BrNO2S B13115616 3-Bromopyridine-2-sulfinicacid

3-Bromopyridine-2-sulfinicacid

Cat. No.: B13115616
M. Wt: 222.06 g/mol
InChI Key: MLSHLQGICWFCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopyridine-2-sulfinic acid is an organosulfur compound that features a bromine atom attached to the third position of a pyridine ring and a sulfinic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyridine-2-sulfinic acid typically involves the bromination of pyridine derivatives followed by sulfoxidation. One common method includes the reaction of pyridine with hydrobromic acid to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of 3-Bromopyridine-2-sulfinic acid often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridine-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids under strong oxidizing conditions.

    Reduction: Formation of sulfides or thiols using reducing agents.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

3-Bromopyridine-2-sulfinic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Bromopyridine-2-sulfinic acid involves its interaction with molecular targets through its reactive sulfinic acid group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom also facilitates electrophilic aromatic substitution reactions, making the compound a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

  • 3-Chloropyridine-2-sulfinic acid
  • 2-Bromopyridine-3-sulfinic acid
  • 3-Iodopyridine-2-sulfinic acid

Comparison: 3-Bromopyridine-2-sulfinic acid is unique due to the specific positioning of the bromine and sulfinic acid groups, which confer distinct reactivity patterns compared to its analogs. For instance, the bromine atom at the third position enhances its suitability for certain substitution reactions, while the sulfinic acid group at the second position provides a reactive site for oxidation and reduction reactions .

Properties

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

IUPAC Name

3-bromopyridine-2-sulfinic acid

InChI

InChI=1S/C5H4BrNO2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,(H,8,9)

InChI Key

MLSHLQGICWFCSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)S(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.